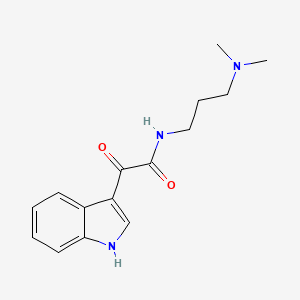

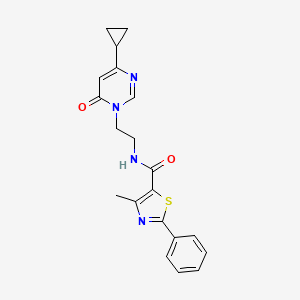

![molecular formula C12H16ClN B2480623 1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2225136-10-5](/img/structure/B2480623.png)

1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride is a chemical compound that has garnered interest due to its unique bicyclic structure and potential applications in organic synthesis and medicinal chemistry. The azabicyclo[2.1.1]hexane scaffold is a component of various bioactive molecules and synthetic intermediates, making the study of its synthesis, properties, and reactions valuable.

Synthesis Analysis

The synthesis of azabicyclo[2.1.1]hexane derivatives, including this compound, can be achieved through various methods. An efficient synthesis involves a batchwise, multigram preparation that includes key steps such as intramolecular displacement of primary alkyl chloride with tert-butylsulfinamide to forge the bicyclic ring system (Liao et al., 2016). Another approach utilizes a three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane derivatives, highlighting the versatility and eco-friendly nature of azabicyclo[2.1.1]hexane synthesis (Ghorbani et al., 2016).

Molecular Structure Analysis

The molecular structure of 1-benzyl-2-azabicyclo[2.1.1]hexane derivatives is characterized by a unique bicyclic framework, which is central to its chemical behavior and applications. X-ray crystallography and other analytical techniques can elucidate the precise configuration, showing the equatorial positioning of substituents and the overall conformation of the bicyclic system (Gensini et al., 2002).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leveraging its bicyclic structure for the synthesis of complex organic molecules. For example, electrophilic cyclization reactions have been utilized to achieve stereoselective synthesis of 1-iodo- or 1-phenyl selenenyl derivatives, demonstrating the compound's reactivity and versatility (Fu & Huang, 2008).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride has been the subject of various synthetic studies, demonstrating its versatility in chemical reactions. Notably, Liao et al. (2016) developed a batchwise, multigram preparation method for this compound, highlighting its significance in chemical synthesis (Liao et al., 2016). Ghorbani et al. (2016) explored a three-component reaction for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives, emphasizing the simplicity and eco-friendliness of this method (Ghorbani et al., 2016). Wolan et al. (2011) presented tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane systems, which involve removing benzyl-type protecting groups attached to the nitrogen atom of these compounds (Wolan et al., 2011).

Pharmacological Applications

A series of aryls conjugated to 3N-substituted-azabicyclo[3.1.0]hexane derivatives were synthesized and evaluated as inhibitors of T-type calcium channels for the treatment of neuropathic pain by Kim and Nam (2016). This study found that certain derivatives exhibited potent inhibition and good metabolic stability, indicating the therapeutic potential of these compounds (Kim & Nam, 2016).

Biological Activity

Kurosawa et al. (2020) discussed the importance of the 1-azabicyclo[3.1.0]hexane ring in natural products for biological activities against bacteria, fungi, and tumors. They explored the biosynthesis of ficellomycin, a compound with this ring structure, and revealed the final stages of its biosynthesis involving ring modifications and successive dipeptide formation (Kurosawa et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Bicyclo[2.1.1]hexanes, such as 1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride, are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view , suggesting there is potential for future research and development in this area.

Propriétés

IUPAC Name |

1-benzyl-2-azabicyclo[2.1.1]hexane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)6-12-7-11(8-12)9-13-12;/h1-5,11,13H,6-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFFHFYIEJJJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(NC2)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2225136-10-5 |

Source

|

| Record name | 1-benzyl-2-azabicyclo[2.1.1]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

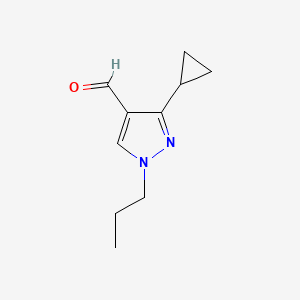

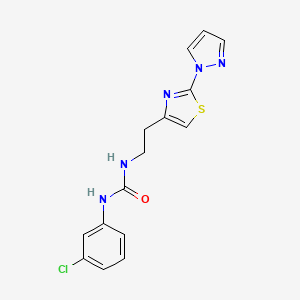

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)

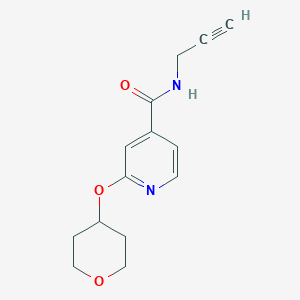

![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)

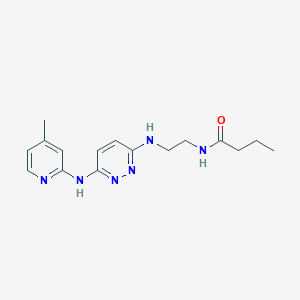

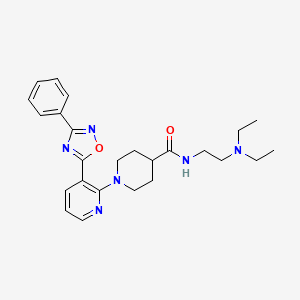

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)

![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)

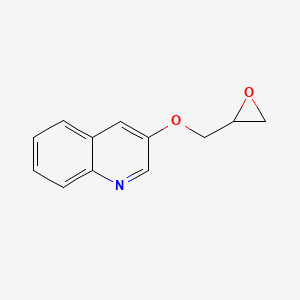

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)

![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)